molecular formula C9H9BrClF B13607012 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene

1-(3-Bromopropyl)-3-chloro-5-fluorobenzene

Katalognummer: B13607012
Molekulargewicht: 251.52 g/mol
InChI-Schlüssel: UBYQXLSLOXIZTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromopropyl)-3-chloro-5-fluorobenzene is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene typically involves the reaction of 3-chloro-5-fluorobenzene with 1,3-dibromopropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

1-(3-Bromopropyl)-3-chloro-5-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. Common reagents include sodium hydroxide or potassium hydroxide, leading to the formation of alcohols or ethers.

    Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced using appropriate reagents, leading to the formation of different functional groups such as alcohols, aldehydes, or ketones.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-3-chloro-5-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of biochemical pathways and interactions due to its ability to modify biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene exerts its effects involves its electrophilic nature. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to create complex molecules.

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromopropyl)-3-chloro-5-fluorobenzene can be compared with other halogenated benzene derivatives such as:

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound contains a trifluoromethyl group instead of a chlorine and fluorine combination, leading to different reactivity and applications.

    1-Bromo-3-chloropropane: This compound lacks the fluorine atom and has different reactivity patterns, making it suitable for different applications.

Eigenschaften

Molekularformel

C9H9BrClF

Molekulargewicht

251.52 g/mol

IUPAC-Name

1-(3-bromopropyl)-3-chloro-5-fluorobenzene

InChI

InChI=1S/C9H9BrClF/c10-3-1-2-7-4-8(11)6-9(12)5-7/h4-6H,1-3H2

InChI-Schlüssel

UBYQXLSLOXIZTR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1F)Cl)CCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.